molecular formula C18H14FIS B14753013 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene

2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene

Cat. No.: B14753013
M. Wt: 408.3 g/mol
InChI Key: MNEYXWBRHPVQDU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of fluorine and iodine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene typically involves multiple steps, including halogenation, coupling reactions, and thiophene ring formation. One common method involves the use of Suzuki-Miyaura coupling reactions to introduce the fluorine and iodine substituents onto the phenyl rings. The thiophene ring can be formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the halogen substituents or the thiophene ring itself.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene involves its interaction with molecular targets through various pathways. The presence of halogen substituents can enhance its binding affinity to certain proteins or enzymes, influencing their activity. The thiophene ring can also participate in π-π stacking interactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)thiophene
  • 5-(4-Iodo-2-methylphenyl)thiophene
  • 2-(4-Bromophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene

Uniqueness

2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene is unique due to the specific combination of fluorine and iodine substituents on the phenyl rings. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H14FIS

Molecular Weight

408.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene

InChI

InChI=1S/C18H14FIS/c1-12-10-16(20)7-4-14(12)11-17-8-9-18(21-17)13-2-5-15(19)6-3-13/h2-10H,11H2,1H3

InChI Key

MNEYXWBRHPVQDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)CC2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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